molecular formula C8H8O3 B562011 3-Hydroxy-2-methyl-d3-benzoic Acid CAS No. 1020719-51-0

3-Hydroxy-2-methyl-d3-benzoic Acid

Cat. No.: B562011
CAS No.: 1020719-51-0
M. Wt: 155.167
InChI Key: RIERSGULWXEJKL-FIBGUPNXSA-N
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Description

3-Hydroxy-2-methyl-d3-benzoic Acid is a chemical compound that belongs to the class of benzoic acids . It is an isotopically labeled compound with deuterium atoms incorporated into the molecule . This compound has a molecular formula of C8H7DO3 and a molecular weight of 155.18 g/mol .


Molecular Structure Analysis

The molecular structure of this compound is similar to that of benzoic acid . The compound has a molecular formula of C8H7DO3 . The presence of deuterium atoms indicates that it is an isotopically labeled compound .


Chemical Reactions Analysis

The chemical properties of this compound are similar to those of benzoic acid . It is a weak acid that can form salts with bases . In aqueous solution, it exists mostly in the form of the ionized conjugate base . When 3-hydroxybenzoic acid undergoes electrophilic substitution reactions such as nitration, halogenation, or sulfonation, the reactions occur mainly at the ortho or para positions relative to the hydroxyl group .


Physical and Chemical Properties Analysis

This compound is a white crystalline solid that is soluble in water and organic solvents like ethanol and methanol . It has a melting point of 183-186°C and a boiling point of 361.5°C . The compound is stable under normal conditions, but it may decompose at high temperatures or in the presence of strong acids or bases .

Future Directions

3-Hydroxy-2-methyl-d3-benzoic Acid is a useful compound in biochemical research and chemical synthesis . Its isotopic labeling makes it a valuable internal standard in the analysis of benzoic acid derivatives . The compound is also used as a precursor in the synthesis of other organic compounds . Future research may focus on exploring its potential applications in various fields of chemistry and biochemistry.

Properties

IUPAC Name

3-hydroxy-2-(trideuteriomethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O3/c1-5-6(8(10)11)3-2-4-7(5)9/h2-4,9H,1H3,(H,10,11)/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIERSGULWXEJKL-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C1=C(C=CC=C1O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50662016
Record name 3-Hydroxy-2-(~2~H_3_)methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50662016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1020719-51-0
Record name 3-Hydroxy-2-(~2~H_3_)methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50662016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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